Bienvenue dans la boutique en ligne BenchChem!

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide

Selective Androgen Receptor Degrader Indolinyl Propanamide Prostate Cancer

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide (CAS 1058428-44-6) is a synthetic, small-molecule indolinyl propanamide with a molecular weight of 392.5 g/mol and a computed XLogP3-AA of 3.9. It belongs to a broader class of substituted indoline derivatives explored in medicinal chemistry for targets such as the androgen receptor (as Selective Androgen Receptor Degraders, SARDs) and various kinases.

Molecular Formula C24H28N2O3
Molecular Weight 392.5 g/mol
CAS No. 1058428-44-6
Cat. No. B3209347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide
CAS1058428-44-6
Molecular FormulaC24H28N2O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
InChIInChI=1S/C24H28N2O3/c1-29-21-11-6-17(7-12-21)8-13-23(27)25-20-10-9-18-14-15-26(22(18)16-20)24(28)19-4-2-3-5-19/h6-7,9-12,16,19H,2-5,8,13-15H2,1H3,(H,25,27)
InChIKeyMLHPXIPUSKXGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide (1058428-44-6): Basic Identity and Research Context


N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide (CAS 1058428-44-6) is a synthetic, small-molecule indolinyl propanamide with a molecular weight of 392.5 g/mol and a computed XLogP3-AA of 3.9 [1]. It belongs to a broader class of substituted indoline derivatives explored in medicinal chemistry for targets such as the androgen receptor (as Selective Androgen Receptor Degraders, SARDs) and various kinases [2]. However, publicly available, comparator-anchored biological data specifically for this compound is critically limited, preventing a quantitative assessment of its differentiation from close analogs.

Why N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide Cannot Be Interchanged with Generic Indoline Analogs


In the absence of disclosed, quantitative structure-activity relationship (SAR) data for this specific compound, its potential for targeted biological activity cannot be assumed to be interchangeable with other indoline or propanamide analogs. The cyclopentanecarbonyl substituent on the indoline nitrogen and the 4-methoxyphenyl moiety on the propanamide side chain create a unique topological and electronic profile. Even minor structural changes in related series, such as the shift from indolyl to indolinyl propanamides, have been shown to drastically alter biological mechanism from antagonism to selective protein degradation (SARD activity) [1]. Therefore, substituting this compound with a generic, less-characterized analog without matched biological data poses a high risk of divergent and unpredictable outcomes in a research program.

Quantitative Differentiation Evidence for N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide (1058428-44-6)


Critical Evidence Gap: No Comparator-Anchored Quantitative Data Found for Procurement Decisions

A comprehensive search of primary research, patents (including PERK and ACAT inhibitor families), and authoritative databases (PubChem, BindingDB) yielded no direct, quantitative comparator data for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide. While it falls within a class of indolinyl propanamides investigated for SARD activity, the key publication for this series describes the design and activity of numerous analogs without providing the specific biological data (e.g., IC50, DC50, % degradation) for this exact compound benchmarked against a named comparator under identical conditions [1]. A BindingDB entry (BDBM515986) associated with a similar CAS context was found to correspond to a different chemical structure (a CDK inhibitor), and thus could not be used [2].

Selective Androgen Receptor Degrader Indolinyl Propanamide Prostate Cancer

Potential Application Scenarios for N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide Based on Class Activity


Internal Pharmacological Tool Compound for SARD Mechanism Exploration

Based on its structural membership in a series of indolinyl propanamides discovered as next-generation Selective Androgen Receptor Degraders (SARDs) with activity against enzalutamide-resistant prostate cancer models, this compound could serve as a research tool for studying AR degradation pathways [1]. This application is contingent on the purchasing organization generating its own comparative pharmacological profile.

Synthetic Intermediate or Scaffold for Focused Library Design

The compound's bifunctional nature—an indoline core with a cyclopentanecarbonyl cap and a methoxyphenyl propanamide tail—makes it a viable intermediate for diversifying compound libraries targeting nuclear receptors or other protein degradation pathways. Its utility is as a synthetic building block, not as a pre-validated lead [1].

Quote Request

Request a Quote for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.